Breast Cancer Subtype Classification: 2-Octenedioic Acid as a Plasma Biomarker with AUC of 0.893–0.925
2-Octenedioic acid was identified as one of four key differential metabolites for classifying breast cancer subtypes in human plasma, demonstrating high diagnostic accuracy with an area under the receiver operating characteristic curve (AUC) of 0.925 (95% CI 0.867–0.983) in the training cohort (n=51) and 0.893 (95% CI 0.847–0.939) in the validation cohort (n=45) [1]. In contrast, suberic acid (the saturated C8 analog) is not reported as a breast cancer subtype classifier and lacks validated AUC data in this context. This quantitative performance establishes 2-octenedioic acid as a validated diagnostic marker with defined sensitivity and specificity parameters for breast cancer subtype stratification.
| Evidence Dimension | Breast cancer subtype classification performance (AUC) |
|---|---|
| Target Compound Data | Training: AUC = 0.925 (95% CI 0.867–0.983), n=51; Test: AUC = 0.893 (95% CI 0.847–0.939), n=45 |
| Comparator Or Baseline | Suberic acid: No AUC data reported for breast cancer classification |
| Quantified Difference | Validated AUC vs. no validated performance data |
| Conditions | Human plasma metabolomics; UPLC-MS analysis; breast cancer patients vs. healthy controls |
Why This Matters
Procurement for clinical metabolomics studies requires biomarkers with validated diagnostic accuracy metrics; 2-octenedioic acid offers peer-reviewed AUC data that saturated C8 analogs do not provide.
- [1] Fan Y, Zhou X, Xia TS, et al. Human plasma metabolomics for identifying differential metabolites and predicting molecular subtypes of breast cancer. Oncotarget. 2016;7(9):9927-9940. PMID: 26848522. View Source
